1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
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Overview
Description
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a phenylpiperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to introduce the methoxy group.
Synthesis of the Piperazine Derivative: The next step involves the reaction of phenylpiperazine with an appropriate alkyl halide to form the desired piperazine derivative.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the piperazine derivative under suitable conditions to form the target compound.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, forming the corresponding phenol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride can be compared with similar compounds, such as:
1-(2-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine: This compound shares the fluorophenyl group but differs in the presence of a pyrazole ring instead of a piperazine moiety.
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: This compound also contains a fluorophenyl group but has a different core structure with a pyridine ring.
1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Similar in having a fluorophenyl group, but with a methoxyphenyl and pyrazole structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2.2ClH/c21-20-9-5-4-6-17(20)15-25-16-19(24)14-22-10-12-23(13-11-22)18-7-2-1-3-8-18;;/h1-9,19,24H,10-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQZSDRMZZANLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2F)O)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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